molecular formula C19H27NO B12005492 N,N-Dicyclohexylbenzamide CAS No. 1035-52-5

N,N-Dicyclohexylbenzamide

Cat. No.: B12005492
CAS No.: 1035-52-5
M. Wt: 285.4 g/mol
InChI Key: QJUBWCXHSCFIHV-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylbenzamide is an organic compound with the chemical formula C19H27NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two cyclohexyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dicyclohexylbenzamide can be synthesized through the condensation of benzoic acid with dicyclohexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group of benzoic acid, followed by the addition of dicyclohexylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth, which facilitates the direct condensation of benzoic acids and amines .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dicyclohexylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dicyclohexylbenzamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyclohexyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dicyclohexylcarbodiimide: Another compound with similar applications in organic synthesis, particularly in peptide coupling reactions.

    N,N-Dicyclohexylurea: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

N,N-Dicyclohexylbenzamide is unique due to its specific structure, which combines the properties of benzamide with the steric effects of cyclohexyl groups. This combination allows for unique reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

1035-52-5

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

N,N-dicyclohexylbenzamide

InChI

InChI=1S/C19H27NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI Key

QJUBWCXHSCFIHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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